molecular formula C16H20N6O2S B2953945 2-(((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine CAS No. 1014095-45-4

2-(((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine

Cat. No.: B2953945
CAS No.: 1014095-45-4
M. Wt: 360.44
InChI Key: AVHPTZGAZLAFJA-UHFFFAOYSA-N
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Description

2-(((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine is a synthetic chemical compound featuring a complex molecular architecture that combines pyridine, 1,2,4-triazole, and pyrazole moieties. This structure is of significant interest in medicinal chemistry and drug discovery research, particularly in the design and synthesis of novel small molecule inhibitors. The presence of a triazole ring linked via a thioether bridge to a methylpyridine group suggests potential for heterocyclic compound exploration and enzyme binding studies. Researchers utilize this compound as a key intermediate or building block in the development of potential therapeutic agents. Its high purity makes it suitable for various in vitro assays, including high-throughput screening, structure-activity relationship (SAR) studies, and biochemical mechanism of action research. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes. Note: The specific biological activities, molecular mechanisms, and detailed research applications for this exact compound are not currently established in the searched literature and require experimental determination by qualified researchers.

Properties

IUPAC Name

2-[[4-(2-methoxyethyl)-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazol-3-yl]sulfanylmethyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O2S/c1-21-10-13(15(20-21)24-3)14-18-19-16(22(14)8-9-23-2)25-11-12-6-4-5-7-17-12/h4-7,10H,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVHPTZGAZLAFJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C2=NN=C(N2CCOC)SCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine typically involves multi-step reactions. Here’s a streamlined pathway:

  • Formation of 3-methoxy-1-methyl-1H-pyrazole: : React 3-methoxy-1H-pyrazole with methylating agents in the presence of a base.

  • Synthesis of 5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole: : This involves reacting the pyrazole derivative with appropriate triazole-forming agents under controlled conditions.

  • Introduction of Thioether Linkage: : React the triazole derivative with a thiol reagent to introduce the thioether group.

  • Attachment to Pyridine Ring: : The final step involves the nucleophilic substitution reaction to attach the triazole-thiol intermediate to a pyridine derivative.

Industrial Production Methods

For large-scale production, the processes would likely involve:

  • Optimization of reaction conditions to increase yield.

  • Use of catalytic processes to streamline steps.

  • Implementation of automated, continuous-flow systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The sulfur atom in the thioether group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : The nitro group (if present) in the pyridine ring can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

  • Substitution: : The methoxy groups on the pyrazole and pyridine rings can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

  • Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing agents: Tin(II) chloride, iron powder.

  • Nucleophiles: Halides, amines.

Major Products Formed

  • Oxidation products: Sulfoxides, sulfones.

  • Reduction products: Amino derivatives.

  • Substitution products: Varied, depending on nucleophile used.

Scientific Research Applications

Chemistry

  • Synthesis of novel heterocyclic compounds.

  • Investigating reactivity patterns of multi-ring systems.

Biology

  • As a ligand in coordination chemistry studies.

  • Exploring potential as an enzyme inhibitor.

Medicine

  • Development of pharmaceuticals targeting specific biological pathways.

Industry

  • Use as an intermediate in the synthesis of complex organic materials.

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on the application:

  • Molecular Targets: : Can bind to metal ions, enzymes, or receptors.

  • Pathways Involved: : Influences pathways involving sulfur and nitrogen atoms, crucial for biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Differences

The compound 2-{4-[4-(azetidin-1-yl)-7-methylimidazo[4,3-f][1,2,4]triazin-5-yl]-2-methylpyrazol-3-yl}-5-(trifluoromethyl)pyridine (CAS data from ) serves as a relevant comparator. Below is a detailed analysis:

Property Target Compound Comparison Compound
Molecular Formula C₁₆H₂₀N₆O₂S C₂₀H₁₈F₃N₇
Molecular Weight 360.4 g/mol 413.4 g/mol
Core Heterocycle 1,2,4-Triazole Imidazo[4,3-f][1,2,4]triazine
Key Substituents - 3-Methoxy-1-methylpyrazole
- 2-Methoxyethyl
- Azetidine (4-membered N-ring)
- Trifluoromethyl
Functional Groups Methoxy, thioether Trifluoromethyl, azetidine
Structural Implications:

Heterocyclic Core :

  • The target compound’s 1,2,4-triazole core is smaller and less π-electron-rich than the imidazo-triazine system in the comparator. This may reduce aromatic stacking interactions but enhance solubility due to fewer hydrophobic surfaces .
  • The imidazo-triazine core in the comparator compound likely confers greater rigidity and metabolic stability, which is advantageous in drug design .

Substituent Effects: The methoxy groups in the target compound increase hydrophilicity and may participate in hydrogen bonding. In contrast, the trifluoromethyl (-CF₃) group in the comparator is strongly electron-withdrawing, enhancing lipophilicity and resistance to oxidative metabolism .

Linker Groups :

  • The thioether (-S-CH₂-) linker in the target compound offers moderate flexibility and sulfur-mediated interactions (e.g., van der Waals or halogen bonding). The comparator lacks a sulfur atom but includes a direct pyridine-pyrazole linkage, which may restrict rotational freedom .

Crystallographic and Computational Analysis

Structural determination of such compounds typically employs X-ray crystallography tools like SHELXL for refinement and WinGX/ORTEP for visualization . These methods enable precise measurement of bond lengths, angles, and torsional conformations, which are critical for understanding structure-activity relationships. For example:

  • The thioether linker in the target compound may exhibit a bond length of ~1.81 Å (C-S), typical for such linkages.
  • The azetidine ring in the comparator likely shows bond angles deviating from ideal tetrahedral geometry due to ring strain, which could be quantified using SHELX-refined data .

Biological Activity

The compound 2-(((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine is a complex organic molecule with potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. In particular, derivatives similar to our compound have shown activity against various bacterial strains, including Mycobacterium bovis and Candida albicans . The mechanism often involves the inhibition of key enzymes responsible for cell wall synthesis.

Anticancer Properties

Triazole derivatives have been studied for their potential in cancer therapy. For instance, compounds structurally related to the target compound have demonstrated chemopreventive effects through the induction of apoptosis in cancer cells and inhibition of tumor growth . A notable study highlighted that certain triazole-thione compounds exhibited IC50 values in the low micromolar range against multiple cancer cell lines .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Notably, it may inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission regulation. Inhibitors of AChE are vital in treating neurodegenerative diseases like Alzheimer's .

Case Studies and Research Findings

StudyFindings
1 A series of triazole derivatives were synthesized and tested for antibacterial activity against Staphylococcus aureus, showing MIC values as low as 15 µg/mL .
2 Compounds similar to the target showed significant cytotoxicity against various cancer cell lines, with some derivatives achieving IC50 values below 10 µM .
3 Research indicated that thioether modifications enhanced the antimicrobial activity of triazoles compared to their non-thioether counterparts .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : By binding to active sites on enzymes such as AChE or those involved in bacterial cell wall synthesis.
  • Apoptosis Induction : Triggering programmed cell death pathways in cancer cells.
  • Antioxidant Activity : Compounds with similar structures have been shown to scavenge free radicals effectively.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?

  • Methodological Answer: The synthesis of triazole-thioether derivatives typically involves refluxing precursors in ethanol, followed by recrystallization (e.g., DMF-EtOH mixtures) to purify the product . For this compound, key steps include alkylation of the pyrazole moiety, thioether formation via nucleophilic substitution, and final purification. Optimization may involve adjusting reaction times (e.g., 2–6 hours), solvent polarity, and temperature to improve yields. Monitoring intermediates via TLC or HPLC is critical .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer: Use a combination of:

  • IR spectroscopy to confirm functional groups (e.g., C=S stretch at ~1200 cm⁻¹, triazole ring vibrations) .
  • ¹H/¹³C NMR to verify substituent positions and methyl/methoxy group integration .
  • Elemental analysis (C, H, N, S) to validate purity (>95% recommended) .
  • Mass spectrometry (HRMS) for molecular ion confirmation. Discrepancies in spectral data should prompt re-crystallization or column chromatography .

Q. How can solubility and stability be assessed under varying pH and temperature conditions?

  • Methodological Answer: Conduct solubility tests in polar (water, DMSO) and non-polar solvents (chloroform) at 25°C and 37°C. For stability, incubate the compound in buffers (pH 2–10) and analyze degradation via HPLC over 72 hours. Evidence from similar triazole derivatives suggests methoxy groups enhance aqueous solubility but may reduce thermal stability above 100°C .

Advanced Research Questions

Q. How can mechanistic contradictions in synthetic pathways be resolved (e.g., unexpected byproducts)?

  • Methodological Answer: Use LC-MS/MS to identify byproducts and DFT calculations to model reaction pathways. For example, if sulfur cross-linking occurs during thioether formation, modifying the base (e.g., K₂CO₃ instead of NaOH) or switching to a less nucleophilic solvent (e.g., THF) may suppress side reactions . Cross-validate findings with kinetic studies (e.g., varying reagent stoichiometry) .

Q. What experimental designs are suitable for studying this compound’s environmental fate and biodegradation?

  • Methodological Answer: Adapt methodologies from long-term environmental studies:

  • Soil/water microcosms under aerobic/anaerobic conditions, with LC-MS quantification of parent compound and metabolites over 30–90 days .
  • QSAR models to predict bioaccumulation potential based on logP and molecular volume .
  • Ecotoxicology assays using Daphnia magna or algae to assess acute/chronic toxicity (EC₅₀ values) .

Q. How can structure-activity relationships (SAR) be systematically explored for biological targets?

  • Methodological Answer:

  • Synthesize analogs with modified substituents (e.g., replacing methoxy with ethoxy or halogens) .
  • In vitro assays : Test against enzymes (e.g., cytochrome P450 for metabolic stability) or receptors (e.g., kinase inhibition).
  • Molecular docking : Use X-ray crystallography data of similar triazole derivatives (e.g., PDB entries) to model binding interactions . Prioritize substituents that enhance hydrogen bonding (e.g., hydroxyl groups) or hydrophobic contacts .

Q. What strategies mitigate spectral data conflicts (e.g., NMR splitting vs. computational predictions)?

  • Methodological Answer:

  • Variable-temperature NMR to detect dynamic effects (e.g., rotamers causing peak splitting) .
  • 2D NMR (COSY, NOESY) to resolve overlapping signals.
  • X-ray crystallography for definitive structural confirmation, as seen in pyrazole-triazole hybrids .
  • Recompute NMR shifts using advanced DFT methods (e.g., B3LYP/6-311+G(d,p)) with solvent corrections .

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